Cas no 956729-47-8 (1-benzyl-5-methyl-pyrazol-3-amine)

1-benzyl-5-methyl-pyrazol-3-amine structure
956729-47-8 structure
Productnaam:1-benzyl-5-methyl-pyrazol-3-amine
CAS-nummer:956729-47-8
MF:C11H13N3
MW:187.241021871567
MDL:MFCD04969984
CID:822469
PubChem ID:5301150

1-benzyl-5-methyl-pyrazol-3-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Benzyl-5-methyl-1H-pyrazol-3-amine
    • 1-BENZYL-5-METHYL-1H-PYRAZOL-3-YLAMINE
    • 1-benzyl-5-methylpyrazol-3-amine
    • 1-benzyl-5-methyl-pyrazol-3-amine
    • BB 0254242
    • 1-benzyl-5-methyl-1H-pyrazol-3-amine;1-Benzyl-5-methyl-1H-pyrazol-3-amine
    • CS-0240696
    • AKOS000310163
    • 1-benzyl-5-methyl-1H-pyrazole-3-amine
    • 1H-Pyrazol-3-amine, 5-methyl-1-(phenylmethyl)-
    • 1-benzyl-5-methyl-1 h-pyrazol-3-ylamine
    • 1-Benzyl-5-methyl-1H-pyrazol-3-amine, 99%
    • FT-0679626
    • SCHEMBL17627070
    • AMY26011
    • DTXSID10415424
    • BCP10252
    • EN300-229712
    • MFCD04969984
    • 956729-47-8
    • A850214
    • AS-41306
    • STK349667
    • ALBB-009801
    • BBL039985
    • MDL: MFCD04969984
    • Inchi: InChI=1S/C11H13N3/c1-9-7-11(12)13-14(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13)
    • InChI-sleutel: NCWKERQXFLLBNF-UHFFFAOYSA-N
    • LACHT: CC1=CC(=N)NN1CC2=CC=CC=C2

Berekende eigenschappen

  • Exacte massa: 187.11100
  • Monoisotopische massa: 187.110947427g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 2
  • Complexiteit: 177
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.9
  • Topologisch pooloppervlak: 43.8Ų

Experimentele eigenschappen

  • PSA: 43.84000
  • LogboekP: 2.40320

1-benzyl-5-methyl-pyrazol-3-amine Beveiligingsinformatie

  • Gevaarklasse:IRRITANT

1-benzyl-5-methyl-pyrazol-3-amine Douanegegevens

  • HS-CODE:2933199090
  • Douanegegevens:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-benzyl-5-methyl-pyrazol-3-amine Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-229712-0.1g
1-benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 95%
0.1g
$32.0 2024-06-20
Chemenu
CM188182-1g
1-Benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 97%
1g
$214 2024-07-18
Enamine
EN300-229712-5.0g
1-benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 95%
5.0g
$264.0 2024-06-20
Enamine
EN300-229712-10.0g
1-benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 95%
10.0g
$479.0 2024-06-20
Chemenu
CM188182-250mg
1-Benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 97%
250mg
$84 2024-07-18
Enamine
EN300-229712-0.25g
1-benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 95%
0.25g
$45.0 2024-06-20
abcr
AB265586-1g
1-Benzyl-5-methyl-1H-pyrazol-3-amine, 95%; .
956729-47-8 95%
1g
€304.50 2024-04-15
abcr
AB265586-250 mg
1-Benzyl-5-methyl-1H-pyrazol-3-amine, 95%; .
956729-47-8 95%
250MG
€154.30 2022-03-03
eNovation Chemicals LLC
D257076-5g
1-Benzyl-5-methyl-1H-pyrazol-3-amine
956729-47-8 95%
5g
$910 2024-05-24
abcr
AB265586-1 g
1-Benzyl-5-methyl-1H-pyrazol-3-amine, 95%; .
956729-47-8 95%
1g
€176.40 2022-03-03

1-benzyl-5-methyl-pyrazol-3-amine Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:956729-47-8)1-benzyl-5-methyl-pyrazol-3-amine
A850214
Zuiverheid:99%
Hoeveelheid:1g
Prijs ($):211.0